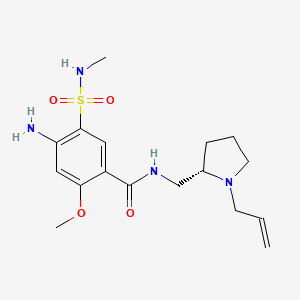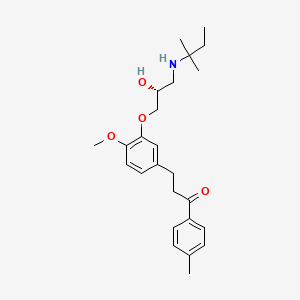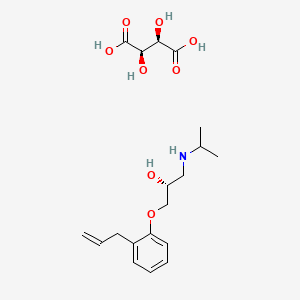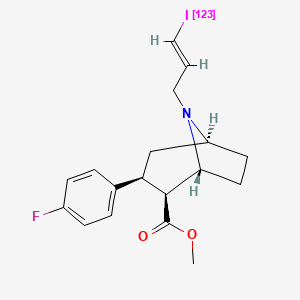![molecular formula C26H21F3O3 B605415 (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid CAS No. 865231-46-5](/img/structure/B605415.png)
(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid
Overview
Description
Mechanism of Action
Target of Action
AMG-837, also known as (S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid, is a partial agonist of the GPR40 receptor , also known as FFAR1 . This receptor is primarily expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine .
Mode of Action
AMG-837 interacts with the GPR40 receptor, leading to the activation of this receptor It has been found to increase glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner .
Biochemical Pathways
The activation of the GPR40 receptor by AMG-837 leads to an increase in inositol phosphate accumulation and calcium flux . This results in the potentiation of glucose-stimulated insulin secretion, both in vitro and in vivo .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AMG-837 are not readily available, it is noted that AMG-837 is highly lipophilic (cLog P = 7.6) and likely to have significant CNS exposure . This suggests that the compound may be well-absorbed and distributed throughout the body, including the central nervous system.
Result of Action
The primary result of AMG-837’s action is the potentiation of glucose-stimulated insulin secretion . This leads to lowered glucose excursions and increased insulin secretion during glucose tolerance tests in both normal and Zucker fatty rats . The improvement in glucose excursions persists following daily dosing of AMG-837 for 21 days in Zucker fatty rats .
Biochemical Analysis
Biochemical Properties
AMG-837 is a potent partial agonist on the GPR40 receptor . It stimulates inositol phosphate accumulation with an EC50 of 7.861.2 nM . This interaction with the GPR40 receptor is crucial for its role in biochemical reactions .
Cellular Effects
AMG-837 potentiates glucose-stimulated insulin secretion in vitro and in vivo . This indicates that AMG-837 has significant effects on cellular processes, particularly those related to glucose metabolism and insulin secretion .
Molecular Mechanism
The molecular mechanism of AMG-837 involves its action as a GPR40 agonist . It binds to the GPR40 receptor, leading to the activation of inositol phosphate accumulation and Ca2+ flux assays . This binding interaction is key to its ability to enhance insulin secretion and lower glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AMG-837 have been observed to persist over time . For instance, the improvement in glucose excursions persisted following daily dosing of AMG-837 for 21-days in Zucker fatty rats .
Dosage Effects in Animal Models
In animal models, the effects of AMG-837 vary with dosage . Acute administration of AMG-837 lowered glucose excursions and increased glucose-stimulated insulin secretion during glucose tolerance tests in both normal and Zucker fatty rats .
Metabolic Pathways
AMG-837 is involved in the metabolic pathway related to glucose metabolism and insulin secretion . It interacts with the GPR40 receptor, which plays a key role in these metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG-837 involves a versatile method for the iridium-catalyzed asymmetric substitution of racemic allylic alcohols. This method exemplifies the synthesis of AMG-837, a GPR40 receptor agonist . The key steps in the synthesis include the enantioselective alkynylation of benzylic C-H bonds via a copper-catalyzed radical relay process . This process provides an easy access to structurally diverse benzylic alkynes in good yields with excellent enantioselectivities .
Industrial Production Methods
The industrial production of AMG-837 involves optimizing the synthetic routes to ensure high yield and purity. The process includes the use of high throughput screening hits and lead optimization to identify the most efficient synthetic pathways . The production methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
AMG-837 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in AMG-837.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving AMG-837 include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or copper catalysts for substitution reactions.
Major Products Formed
The major products formed from the reactions involving AMG-837 include various derivatives that retain the core structure of the compound while introducing new functional groups. These derivatives can be used to study the structure-activity relationship and optimize the pharmacological properties of the compound .
Scientific Research Applications
AMG-837 has several scientific research applications, including:
Chemistry: The compound is used as a model compound to study the synthesis and reactivity of GPR40 agonists.
Biology: AMG-837 is used to study the role of GPR40 in glucose metabolism and insulin secretion.
Comparison with Similar Compounds
AMG-837 is compared with other similar compounds, such as:
TAK-875: Another GPR40 agonist that has been studied for its potential to treat type 2 diabetes.
LY2881835: A phenylpropanoic acid derivative that acts as a GPR40 agonist.
Uniqueness of AMG-837
AMG-837 is unique in its ability to act as a potent partial agonist for the GPR40 receptor, which allows it to enhance insulin secretion and lower glucose levels effectively. Its high target selectivity and potency make it a promising candidate for the treatment of type 2 diabetes .
Properties
IUPAC Name |
(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPNBMMVVZRSGH-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676764 | |
| Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865231-46-5 | |
| Record name | AMG-837 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865231465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMG-837 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE6U6R66U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















